![molecular formula C14H21N3O2 B4544933 1-allyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B4544933.png)
1-allyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine
Description
The compound "1-allyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine" is part of a class of substances that have been synthesized for various purposes, including biological evaluations. This particular chemical structure is of interest due to its potential application in various fields of research, excluding its drug use and dosage information.
Synthesis Analysis
While the specific synthesis of "1-allyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine" is not directly documented, related compounds have been synthesized through methods such as four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate using catalysts like SO4^2−/Y2O3 in ethanol (Rajkumar, Kamaraj, & Krishnasamy, 2014). These methodologies provide insights into the possible synthetic pathways that could be adapted for the compound .
Molecular Structure Analysis
The molecular structure analysis of related compounds has been carried out using techniques such as IR, 1H and 13C NMR, and mass spectrometry. These methods help in characterizing the structural aspects, including the arrangement of atoms and the presence of functional groups in the molecule (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives often include cyclization and halocyclization processes, leading to the formation of complex structures with potential biological activities (Zborovskii, Orysyk, Staninets, & Bon, 2011). These reactions are crucial for the modification and optimization of the compound’s properties for specific applications.
Physical Properties Analysis
The physical properties of "1-allyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine" would include solubility, melting point, and stability. Although specific data on this compound is not provided, similar compounds’ analysis involves determining these properties to guide their practical applications and handling (Zborovskii, Orysyk, Staninets, & Bon, 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity with other substances, potential for forming derivatives, and chemical stability, are key aspects of research for piperazine derivatives. Studies often focus on the compound's ability to undergo specific reactions that could be harnessed for therapeutic or industrial applications (Rajkumar, Kamaraj, & Krishnasamy, 2014).
properties
IUPAC Name |
(3-ethyl-5-methyl-1,2-oxazol-4-yl)-(4-prop-2-enylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-4-6-16-7-9-17(10-8-16)14(18)13-11(3)19-15-12(13)5-2/h4H,1,5-10H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUVQCGYXXPXNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCN(CC2)CC=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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